molecular formula C5H6Cl2 B3334376 1,1-Dichloro-2-vinylcyclopropane CAS No. 694-33-7

1,1-Dichloro-2-vinylcyclopropane

Cat. No. B3334376
CAS RN: 694-33-7
M. Wt: 137 g/mol
InChI Key: GAAAGAHNGGKSQH-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-vinylcyclopropane, also known as 1,1-Dichloro-2-ethenylcyclopropane or 2,2-Dichlorocyclopropylethene, is an organic compound with the empirical formula C5H6Cl2 . It has a molecular weight of 137.01 .


Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of 1,3-butadiene with carbenes generated from the action of base on chloroform or bromoform . The resulting 1,1-dichloro-2,2-dimethylcyclopropane can then undergo pyrolysis conditions (above 400 °C) to rearrange to 4,4-dichlorocyclopentene .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string ClC1(Cl)CC1C=C . The InChI key for this compound is GAAAGAHNGGKSQH-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound can undergo the vinylcyclopropane rearrangement, a ring expansion reaction that converts a vinyl-substituted cyclopropane ring into a cyclopentene ring . This reactivity can be exploited to generate unusual cyclic compounds .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.474 and a density of 1.151 at 25 °C . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Polymerization and Chemical Reactivity

1,1-Dichloro-2-vinylcyclopropane (DVCP) has been extensively studied for its unique polymerization behavior. Endo, Suga, and others have reported that DVCP and its derivatives undergo a clean 1,5-type radical ring-opening process to afford polymers in good yield. This polymerization has been a subject of study due to its potential applications in creating new polymer materials with specific properties (Endo & Suga, 1989).

Kazakova et al. explored the reaction of DVCP with arenes, leading to the formation of aryl gem-dichloropentenes. This indicates DVCP's reactivity in organic synthesis, particularly in the formation of complex organic compounds (Kazakova et al., 2016).

Applications in Synthesizing Other Compounds

The ability of DVCP to undergo radical ring-opening polymerization is also crucial for synthesizing bifunctional vinylcyclopropane with a spiroacetal moiety. Okazaki, Sanda, and Endo detailed the synthesis and radical polyadditions of such compounds, demonstrating DVCP's role in creating complex molecular architectures (Okazaki, Sanda & Endo, 1997).

Volchek et al. provided insights into the high-pressure radical and cationic polymerization of DVCP, revealing how pressure can influence the polymerization process and the resulting polymer structures (Volchek et al., 1973).

Influence in Polymer Chemistry

The research conducted by Takako Takahashi on the radical copolymerization of DVCP with monosubstituted ethylenes contributed to the development of a peculiar copolymer composition equation. This has implications for the synthesis of polymers with specific properties and compositions (Takahashi, 1970).

Mechanism of Action

The vinylcyclopropane rearrangement can be thought of as either a diradical-mediated two-step and/or orbital-symmetry-controlled pericyclic process . The amount by which each of the two mechanisms is operative is highly dependent on the substrate .

Safety and Hazards

This compound is classified as a flammable liquid (Hazard Classifications Flam. Liq. 3) . It has a flash point of 29.4 °C . The compound is labeled with the GHS02 pictogram and the signal word "Warning" .

properties

IUPAC Name

1,1-dichloro-2-ethenylcyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2/c1-2-4-3-5(4,6)7/h2,4H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAAGAHNGGKSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC1(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277859
Record name 1,1-Dichloro-2-vinylcyclopropane
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Molecular Weight

137.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

694-33-7
Record name 1,1-Dichloro-2-ethenylcyclopropane
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Record name 1,1-Dichloro-2-vinylcyclopropane
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Record name 1,1-Dichloro-2-vinylcyclopropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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